(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid
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Description
(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.157. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives:
- Fathi and Mohammed (2021) reported the synthesis of new substituted benzene sulfonohydrazone compounds involving the conversion of 2-(phenylcarbamoyl) nicotinic acid into 6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, which includes a compound structurally similar to the one of interest (Fathi & Mohammed, 2021).
- Nagata et al. (1984) described a synthesis approach for the 8, 16-Diazasteroid system using 6, 7-Dihydro-6-methyl-5-oxo-5H-pyrrolo[3, 4-b]pyridine as a starting material (Nagata et al., 1984).
Novel Synthesis Methods:
- Gupta et al. (1988) discussed the cyclocondensation of acylketene S,N- and N,N-acetals with maleic anhydride and maleimide, leading to the synthesis of pyrrolo[3,4-c]pyridine derivatives (Gupta, Ila, & Junjappa, 1988).
- Vilches-Herrera et al. (2013) developed an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines incorporating tetrahedral fragments (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).
Structural and Conformational Studies:
- Ramek and Tomić (2001) conducted an ab initio Hartree-Fock investigation of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, examining its potential energy surface and comparing it with derivatives of 3-indole acetic acid (Ramek & Tomić, 2001).
- Antolić, Kojić-Prodić, and Magnus (2000) studied the structural characterization of 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid, finding its molecular geometry similar to natural plant growth hormones (Antolić, Kojić-Prodić, & Magnus, 2000).
Properties
IUPAC Name |
2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-6(13)4-11-8(14)5-2-1-3-10-7(5)9(11)15/h1-3H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGCCZYQJJQNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CC(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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